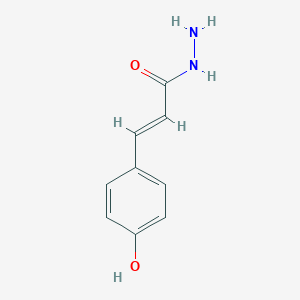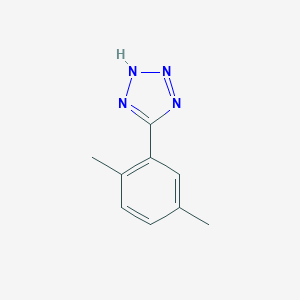![molecular formula C13H12O5 B296051 Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MOF and is synthesized through a specific method that involves several chemical reactions. In
Mécanisme D'action
The mechanism of action of MOF is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. MOF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MOF has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
MOF has been shown to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo models. In animal studies, MOF has been shown to reduce the production of inflammatory mediators and to improve antioxidant status. Additionally, MOF has been shown to exhibit antitumor activity in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MOF is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Additionally, MOF is relatively easy to synthesize and has a low toxicity profile. However, one of the main limitations of MOF is its limited solubility in aqueous solutions, which can make it challenging to administer in certain applications.
Orientations Futures
There are several future directions for the study of MOF, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields. Additionally, the development of novel formulations and delivery systems may help to overcome the limitations of MOF, such as its limited solubility. Overall, the study of MOF has the potential to lead to the development of new therapeutics and materials with significant scientific and commercial value.
Méthodes De Synthèse
The synthesis of MOF involves several chemical reactions, including the reaction of 2,5-dihydro-2,5-dioxofuran-4-carboxylic acid with methanol and thionyl chloride to produce methyl 2-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)benzoate. This intermediate is then reacted with sodium methoxide to produce the final product, methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate.
Applications De Recherche Scientifique
MOF has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, MOF has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. In the field of agrochemicals, MOF has been studied for its potential use as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, MOF has been investigated for its potential use as a catalyst and as a component in the production of advanced materials.
Propriétés
Formule moléculaire |
C13H12O5 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
methyl 2-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C13H12O5/c1-8-7-11(18-12(8)14)17-10-6-4-3-5-9(10)13(15)16-2/h3-7,11H,1-2H3 |
Clé InChI |
FJAHBYKOAJAKRS-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC1=O)OC2=CC=CC=C2C(=O)OC |
SMILES canonique |
CC1=CC(OC1=O)OC2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)


![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)

